molecular formula C11H19NO5 B13633105 (3R,6S)-4-Tert-butoxycarbonyl-6-methyl-morpholine-3-carboxylic acid

(3R,6S)-4-Tert-butoxycarbonyl-6-methyl-morpholine-3-carboxylic acid

Cat. No.: B13633105
M. Wt: 245.27 g/mol
InChI Key: YETZLQBPPWVQQU-JGVFFNPUSA-N
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Description

(3R,6S)-4-Tert-butoxycarbonyl-6-methyl-morpholine-3-carboxylic acid is a chiral morpholine derivative. This compound is notable for its stereochemistry, which is crucial in various chemical and pharmaceutical applications. The presence of the tert-butoxycarbonyl (Boc) protecting group makes it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,6S)-4-Tert-butoxycarbonyl-6-methyl-morpholine-3-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale Boc protection and hydrogenation processes. The use of continuous flow reactors and automated purification systems enhances the efficiency and scalability of the production .

Chemical Reactions Analysis

Types of Reactions

(3R,6S)-4-Tert-butoxycarbonyl-6-methyl-morpholine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced morpholine compounds, and substituted morpholine derivatives .

Scientific Research Applications

(3R,6S)-4-Tert-butoxycarbonyl-6-methyl-morpholine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (3R,6S)-4-Tert-butoxycarbonyl-6-methyl-morpholine-3-carboxylic acid involves its interaction with specific molecular targets. The Boc group provides steric hindrance, protecting the nitrogen atom during reactions. This protection allows for selective reactions at other sites on the molecule. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity towards enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R,6S)-4-Tert-butoxycarbonyl-6-methyl-morpholine-3-carboxylic acid is unique due to its Boc protection, which provides stability and selectivity in reactions. Its specific stereochemistry also makes it valuable in asymmetric synthesis and chiral resolution processes .

Properties

Molecular Formula

C11H19NO5

Molecular Weight

245.27 g/mol

IUPAC Name

(3R,6S)-6-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylic acid

InChI

InChI=1S/C11H19NO5/c1-7-5-12(8(6-16-7)9(13)14)10(15)17-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8+/m0/s1

InChI Key

YETZLQBPPWVQQU-JGVFFNPUSA-N

Isomeric SMILES

C[C@H]1CN([C@H](CO1)C(=O)O)C(=O)OC(C)(C)C

Canonical SMILES

CC1CN(C(CO1)C(=O)O)C(=O)OC(C)(C)C

Origin of Product

United States

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